N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide is a dibenzo-oxazepine derivative featuring a 1,4-oxazepine core fused with two benzene rings. Key structural attributes include:
- 8,10-dimethyl substituents on the oxazepine ring, enhancing steric and electronic properties.
- A 4-ethylbenzenesulfonamide moiety at position 2, which modulates solubility and receptor-binding affinity.
This compound belongs to a class of molecules investigated for central nervous system (CNS) targets, particularly dopamine receptors, due to structural similarities with D2-selective antagonists reported in recent literature .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-4-16-6-9-18(10-7-16)30(27,28)24-17-8-12-21-19(14-17)23(26)25(3)20-13-15(2)5-11-22(20)29-21/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIARDYSQWXUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits a complex molecular structure that suggests potential pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure, which integrates an oxazepine ring fused with a dibenzodiazepine core. Its molecular formula is , with a molecular weight of approximately 452.5 g/mol. The presence of substituents such as the ethyl group and sulfonamide moiety enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| Structure | Bicyclic (Dibenzo[b,f][1,4]oxazepine) |
| CAS Number | 921899-27-6 |
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Binding : The compound may interact with various receptors, influencing neurotransmitter systems and contributing to its pharmacological effects.
- Antioxidant Activity : Some derivatives in the oxazepine family have shown antioxidant properties, which could be relevant in mitigating oxidative stress-related conditions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 5 to 15 µM depending on the cell line, indicating significant potency in inhibiting cell proliferation.
Neuroprotective Effects
Studies have also explored the neuroprotective potential of this compound:
- Model Used : In vitro models of neurodegeneration.
- Findings : It demonstrated a reduction in neuronal apoptosis and improved cell viability under oxidative stress conditions.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
- Case Study 1 : A clinical trial involving a related oxazepine derivative showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study 2 : Another study highlighted the use of dibenzo[b,f][1,4]oxazepine derivatives in treating anxiety disorders, demonstrating significant improvements in patient-reported outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and structurally analogous derivatives:
*Calculated based on molecular formula.
Key Observations
Core Heteroatom Variation :
- The target compound and BT2 feature an oxygen atom in the 1,4-oxazepine ring, while Jin’s derivatives (e.g., compound 21 ) utilize a sulfur atom (1,4-thiazepine). Sulfur increases lipophilicity and may alter metabolic stability compared to oxygen .
4-Ethylbenzenesulfonamide vs. 4-trifluoromethylbenzyl carboxamide (compound 21 ): The sulfonamide group improves water solubility, whereas trifluoromethyl groups enhance membrane permeability and binding affinity to hydrophobic receptor pockets.
Biological Implications :
- Thiazepine derivatives (e.g., compound 21 ) exhibit higher molecular weights (~500 Da) due to sulfur and additional substituents, which may limit blood-brain barrier (BBB) penetration compared to oxazepines like the target compound (~424 Da).
- BT2 , an ethyl carbamate derivative, lacks a sulfonamide group but shows anti-inflammatory activity, suggesting functional group diversity enables tailored pharmacological effects.
Synthetic Yields :
- Sulfur-containing analogs (e.g., compound 20 ) are synthesized via NaH-mediated alkylation in DMF with low yields (~9% ), while oxazepine derivatives may require milder conditions, though specific data for the target compound is unavailable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
